molecular formula C11H12O3S B14814119 2-Cyclopropoxy-4-(methylthio)benzoic acid

2-Cyclopropoxy-4-(methylthio)benzoic acid

Cat. No.: B14814119
M. Wt: 224.28 g/mol
InChI Key: YZEIWIUYNBOPDU-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-(methylthio)benzoic acid is an organic compound with the molecular formula C11H12O3S and a molecular weight of 224.28 g/mol This compound features a benzoic acid core substituted with a cyclopropoxy group at the second position and a methylthio group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-4-(methylthio)benzoic acid typically involves the following steps:

    Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated benzoic acid derivative.

    Final Assembly: The final step involves the esterification or amidation of the benzoic acid core to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-(methylthio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The cyclopropoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-Cyclopropoxy-4-(methylthio)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-(methylthio)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylthio)benzoic acid: Similar structure but lacks the cyclopropoxy group.

    2-Cyclopropoxybenzoic acid: Similar structure but lacks the methylthio group.

    4-Methylthiobenzoic acid: Similar structure but lacks the cyclopropoxy group.

Uniqueness

2-Cyclopropoxy-4-(methylthio)benzoic acid is unique due to the presence of both the cyclopropoxy and methylthio groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

2-cyclopropyloxy-4-methylsulfanylbenzoic acid

InChI

InChI=1S/C11H12O3S/c1-15-8-4-5-9(11(12)13)10(6-8)14-7-2-3-7/h4-7H,2-3H2,1H3,(H,12,13)

InChI Key

YZEIWIUYNBOPDU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)C(=O)O)OC2CC2

Origin of Product

United States

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